molecular formula C9H14OS B15322387 5-(Thiophen-3-yl)pentan-2-ol

5-(Thiophen-3-yl)pentan-2-ol

Cat. No.: B15322387
M. Wt: 170.27 g/mol
InChI Key: HFJXFZSSYGKFHU-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pentan-2-ol is an organic compound that features a thiophene ring attached to a pentanol chain. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in various chemical reactions. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)pentan-2-ol typically involves the introduction of the thiophene ring into a pentanol backbone. One common method is the condensation reaction, where thiophene derivatives are reacted with appropriate carbonyl compounds under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Thiophen-3-yl)pentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)pentan-2-ol involves its interaction with molecular targets through its thiophene ring and hydroxyl group. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the hydroxyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-3-yl)pentan-2-ol is unique due to the presence of both the thiophene ring and the pentanol chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

5-thiophen-3-ylpentan-2-ol

InChI

InChI=1S/C9H14OS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8,10H,2-4H2,1H3

InChI Key

HFJXFZSSYGKFHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CSC=C1)O

Origin of Product

United States

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